Product packaging for 1-Aminododecan-1-OL(Cat. No.:CAS No. 30030-01-4)

1-Aminododecan-1-OL

Cat. No.: B14691741
CAS No.: 30030-01-4
M. Wt: 201.35 g/mol
InChI Key: KAFWCKOMHCHXFE-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Amino Alcohol Chemistry

12-Aminododecan-1-ol is a bifunctional organic molecule belonging to the broad class of long-chain amino alcohols. These compounds are characterized by a lengthy hydrocarbon chain, conferring lipophilicity, and terminal amino (-NH2) and hydroxyl (-OH) groups, which provide sites for chemical reactivity and impart polarity. Long-chain amino alcohols are structurally related to sphingolipids, a class of lipids found in cell membranes, and some, like sphingosine, play crucial biological roles. researchgate.netgerli.com More than 60 long-chain bases have been identified in various organisms, featuring carbon chains of 12 to 20 atoms. researchgate.net The study of synthetic long-chain amino alcohols like 12-aminododecan-1-ol is often inspired by these natural analogues and aims to create molecules with tailored properties for specific applications.

Broad Significance as a Precursor in Organic Synthesis and Functional Material Development

The dual functionality of 12-aminododecan-1-ol makes it a valuable precursor in diverse areas of organic synthesis. The terminal amino and hydroxyl groups can be selectively or simultaneously reacted to build more complex molecular architectures. A significant application lies in its use as a linker molecule in the synthesis of bioconjugates, particularly for modifying oligonucleotides to enhance their therapeutic properties. researchgate.netmdpi.com Furthermore, its role in the chemical recycling of polymers like nylon-12 highlights its importance in the development of sustainable chemical processes and functional materials. acs.orgsci-hub.se

Current Research Landscape and Key Challenges in 12-Aminododecan-1-ol Chemistry

The current research involving 12-aminododecan-1-ol and related long-chain amino alcohols is focused on several key areas. A major driver is the development of novel drug delivery systems and therapeutics, where these molecules can be used to modify the properties of active pharmaceutical ingredients. mdpi.com Another significant area is the pursuit of green and sustainable chemistry, with research into the efficient synthesis of these amino alcohols from renewable sources or through the depolymerization of waste plastics. acs.orgsci-hub.se

Key challenges in the field include achieving high selectivity in the functionalization of the two reactive sites, especially in multi-step syntheses. Developing more efficient and environmentally benign synthetic routes remains a priority, as traditional methods can involve harsh reagents and produce significant waste. For applications in functional materials, controlling the self-assembly and macroscopic properties of materials derived from these long-chain molecules is a complex undertaking.

Overview of Research Scope and Methodological Framework

The investigation of 12-aminododecan-1-ol and its derivatives encompasses a wide range of scientific activities. This includes the development and optimization of synthetic methodologies, the characterization of the physical and chemical properties of the compound and its products, and the evaluation of their performance in specific applications.

A typical methodological framework for studying such a compound would involve:

Synthesis and Purification: Development of efficient synthetic routes and purification techniques to obtain high-purity material.

Structural Elucidation: Confirmation of the chemical structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: Determination of physical properties like melting point, boiling point, and solubility. Techniques such as Differential Scanning Calorimetry (DSC) and optical microscopy can be employed to study phase behavior. nih.gov

Reactivity Studies: Investigation of the chemical reactivity of the amino and hydroxyl groups to understand their potential for derivatization.

Application-Specific Testing: Evaluation of the performance of 12-aminododecan-1-ol or its derivatives in targeted applications, such as in the synthesis of bioconjugates or as a component in functional materials.

Detailed Research Findings

Synthesis of 12-Aminododecan-1-ol

Several synthetic routes to 12-aminododecan-1-ol have been reported, primarily involving the reduction of a difunctional precursor.

One common method is the reduction of 12-aminododecanoic acid or its esters . This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). ambeed.com

Another significant synthetic pathway is the hydrogenative depolymerization of nylon-12 . This approach is of particular interest from a chemical recycling perspective. The process typically involves heating nylon-12 with a suitable catalyst, such as a ruthenium pincer complex, under a hydrogen atmosphere. acs.orgsci-hub.se While this method has been demonstrated, the yields of 12-aminododecan-1-ol can be moderate, and a mixture of oligomers is often produced. acs.orgsci-hub.se

A third route starts from 12-bromododecan-1-ol . This involves a two-step process where the bromo-alcohol is first reacted with sodium azide (B81097) to introduce the azide group, followed by catalytic hydrogenation (e.g., using a palladium on carbon catalyst) to reduce the azide to the primary amine. google.com

Applications as a Precursor in Organic Synthesis

The primary application of 12-aminododecan-1-ol in organic synthesis is as a bifunctional linker . Its long aliphatic chain and terminal reactive groups make it ideal for conjugating different molecular entities.

A notable example is its use in the solid-phase synthesis of oligonucleotide conjugates . researchgate.netmdpi.com In this context, the hydroxyl group of 12-aminododecan-1-ol can be attached to the 5'-hydroxyl of an oligonucleotide. The terminal amino group can then be used to attach other molecules of interest, such as cholesterol, to improve the cellular uptake and pharmacokinetic properties of the oligonucleotide therapeutic. mdpi.com The use of N,N'-disuccinimidyl carbonate (DSC) has been shown to be an effective activating agent for the hydroxyl group in this process. researchgate.netmdpi.com

Role in Functional Material Development

The ability to be synthesized from the depolymerization of nylon-12 positions 12-aminododecan-1-ol as a key monomer in the chemical recycling of this polymer . This contributes to a more circular economy for plastics by converting waste polymer back into a valuable chemical feedstock. The resulting amino alcohol can then be used to synthesize new high-value materials.

Furthermore, the amphiphilic nature of 12-aminododecan-1-ol and its derivatives suggests potential applications in the formulation of surfactants and self-assembling materials . The long hydrophobic dodecyl chain and the polar amino and hydroxyl head groups can drive the formation of micelles, vesicles, or other ordered structures in solution, which can be exploited in areas like drug delivery and nanotechnology. While specific studies on 12-aminododecan-1-ol in this context are not widely reported, the behavior of similar long-chain amino alcohols supports this potential. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of 12-Aminododecan-1-ol

PropertyValueReference(s)
CAS Number 67107-87-3 nih.govvwr.com
Molecular Formula C12H27NO nih.govvwr.com
Molecular Weight 201.35 g/mol nih.govvwr.com
Appearance Crystal/Crystalline Powder vwr.comfishersci.com
Melting Point 81 °C vwr.comfishersci.com
Boiling Point 303.6 ± 15.0 °C at 760 mmHg chemsrc.com
Density 0.9 ± 0.1 g/cm³ chemsrc.com
Flash Point 137.4 ± 20.4 °C chemsrc.com
IUPAC Name 12-aminododecan-1-ol nih.gov

Table 2: Spectroscopic Data Identifiers for 12-Aminododecan-1-ol

Spectroscopic DataIdentifier/Reference
InChI Key IIWXYWWVCBRBCJ-UHFFFAOYSA-N
SMILES C(CCCCCCO)CCCCCN
PubChem CID 5182020

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO B14691741 1-Aminododecan-1-OL CAS No. 30030-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30030-01-4

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

1-aminododecan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12,14H,2-11,13H2,1H3

InChI Key

KAFWCKOMHCHXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(N)O

Origin of Product

United States

Synthetic Methodologies for 1 Aminododecan 1 Ol

Established Synthetic Pathways to Aliphatic ω-Amino Alcohols

The synthesis of aliphatic ω-amino alcohols, including 1-Aminododecan-1-ol, often relies on robust and well-documented chemical transformations. These pathways provide reliable access to the target molecular architecture through multi-step sequences starting from readily available precursors.

Reductive Amination of Hydroxynitriles

A primary method for the synthesis of amino alcohols is the reductive amination of the corresponding hydroxynitriles. This process involves the chemical reduction of a nitrile group to a primary amine in a molecule that also contains a hydroxyl group. The hydrogenation of a hydroxynitrile, such as 12-hydroxydodecanenitrile, can be accomplished using various reducing agents. Catalytic hydrogenation, often employing catalysts like Raney nickel or rhodium-on-alumina, under a hydrogen atmosphere is a common approach. This method can also be achieved using chemical hydrides. A novel biocatalytic approach using an (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by hydrogenation represents an enantioselective route. ru.nl By adjusting the hydrogenation conditions, it is possible to achieve N-alkylation in a single step from the cyanohydrin intermediate. ru.nl Furthermore, engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, offering a one-step biocatalytic route to chiral amino alcohols with ammonia (B1221849) as the amino donor. frontiersin.org

Azide (B81097) Displacement and Subsequent Catalytic Hydrogenation of ω-Bromo Alcohols

An alternative and widely used pathway is the conversion of ω-halo alcohols. masterorganicchemistry.com This two-step sequence begins with the nucleophilic substitution of a halide, typically bromide, with an azide salt, followed by the reduction of the resulting organic azide. The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions with primary alkyl halides, such as 12-bromododecan-1-ol. masterorganicchemistry.com This reaction is typically performed using sodium azide (NaN₃) in a polar aprotic solvent like DMSO. ias.ac.in

The organic azide serves as a "masked" amine. The subsequent reduction of the azide group to a primary amine is a high-yielding transformation that liberates nitrogen gas (N₂). masterorganicchemistry.com This reduction can be achieved under mild conditions through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using stronger reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This method is generally superior to direct amination with ammonia, which can often lead to over-alkylation.

Table 1: Comparison of Reagents for Azide Reduction
Reagent SystemTypical ConditionsKey AdvantagesReference
H₂, Pd/CMethanol (B129727) or Ethanol solvent, room temperature, 1 atm H₂Mild conditions, high yield, clean reaction masterorganicchemistry.com
LiAlH₄Anhydrous ether or THF, followed by aqueous workupPowerful reducing agent, effective for various substrates masterorganicchemistry.com
PPh₃/H₂O (Staudinger Reduction)THF/Water solvent mixtureMild, avoids use of metal catalysts or hydrides ias.ac.in

Catalytic Approaches and Stereoselective Synthesis Considerations in this compound Analogues

Modern synthetic efforts focus on developing catalytic methods that offer greater efficiency, selectivity, and stereochemical control, which are particularly important for producing chiral amino alcohols for specialized applications.

Exploration of Chemo- and Regioselective Catalysis

The synthesis of long-chain amino alcohols often requires precise control over which functional groups react (chemoselectivity) and at which position (regioselectivity). A common strategy involves the ring-opening of epoxides with amines. rroij.com The use of various catalysts, including Lewis acids like zinc(II) perchlorate (B79767) or scandium triflate, can facilitate this reaction under mild, often solvent-free, conditions, leading to β-amino alcohols with high regioselectivity. organic-chemistry.org For unsymmetrical epoxides, the amine typically attacks the less sterically hindered carbon atom. organic-chemistry.org Microwave-assisted aminolysis of epoxides has also been shown to be an efficient, regioselective route that can often be performed without Lewis acids. emich.edu

Another advanced approach is the direct C-H amination of alcohols. A radical-mediated strategy using imidates as "radical relay chaperones" allows for selective C-H functionalization via a 1,5-hydrogen atom transfer (HAT), enabling the incorporation of an amino group at the β-carbon of an alcohol. organic-chemistry.org

Enantioselective Synthesis Strategies for Related Amino Alcohols

Producing a single enantiomer of a chiral amino alcohol is a significant challenge in synthetic chemistry. nih.govsci-hub.se Chiral vicinal amino alcohols are critical structural motifs in many biologically active compounds. nih.gov Asymmetric synthesis strategies are therefore highly sought after. researchgate.net

One powerful method is the catalytic enantioselective addition of N-substituted allyl groups to ketones using copper-catalyzed reductive coupling, which can produce chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Another innovative approach involves a radical relay chaperone strategy combined with a chiral copper catalyst and an iridium photocatalyst. This system enables the enantioselective C-H amination of alcohols to produce valuable chiral β-amino alcohols. nih.govsci-hub.se Biocatalytic approaches, utilizing enzymes like transaminases or engineered amine dehydrogenases, also offer excellent enantioselectivity for producing chiral amino alcohols from renewable feedstocks. frontiersin.orgrsc.orgrsc.org

Table 2: Examples of Enantioselective Catalytic Systems for Amino Alcohol Synthesis
Catalytic SystemTransformationKey FeaturesReference
Ir-photocatalyst + Chiral Copper CatalystRadical β-C–H amination of alcoholsHigh enantio- and regioselectivity; visible-light mediated nih.govsci-hub.se
Cu-catalyst with chiral ligandReductive coupling of ketones and allenamidesAccess to chiral 1,2-aminoalcohols with high enantioselectivity nih.gov
Benzaldehyde (B42025) Lyase & Amine TransaminaseOne-pot conversion of aldehydes to β-amino alcoholsBiocatalytic cascade; high enantiomeric excess (>99% ee) rsc.org
Hydrogen Bonding Phase-Transfer CatalystAsymmetric azidation of β-keto estersUses inexpensive sodium azide; high enantioselectivity (up to 93.5:6.5 e.r.) nih.gov

Process Optimization and Scale-Up Investigations for this compound Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For long-chain alkyl compounds like this compound, this involves managing the reactivity of long-chain organometallics and ensuring consistent product quality. google.com

Process optimization studies focus on variables such as catalyst loading, reaction temperature, solvent choice, and reaction time. For instance, in catalytic reactions, minimizing the amount of expensive catalyst while maintaining high conversion rates is crucial. Integrated metabolomics and flavoromics approaches are being used to track metabolic dynamics during food processing, a methodology that could be adapted to monitor and optimize chemical synthesis by identifying key intermediates and byproducts. nih.gov For scale-up, implementing quality control checks at each synthesis step, for example via HPLC, is essential to maintain high purity. Furthermore, environmental and safety protocols, such as using closed-system processing and adhering to hazardous waste disposal regulations, are critical considerations for large-scale manufacturing.

Advanced Characterization Techniques for 1 Aminododecan 1 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable in organic chemistry for determining the structure of unknown compounds. These methods rely on the interaction of electromagnetic radiation with matter to provide information about the molecular framework, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequencies at which nuclei absorb radiation are highly sensitive to their chemical environment, providing detailed information about molecular structure and connectivity.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. Key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and spin-spin coupling.

For illustrative purposes, the ¹H NMR data for the related compound (2S,3R)-2-aminododecan-3-ol shows characteristic signals that help in its structural elucidation. nih.gov For instance, the presence of a methyl doublet and a methyl triplet can help anchor the assignment of the alkyl chain. nih.gov

Table 1: Illustrative ¹H NMR Data for an Isomer, (2S,3R)-2-aminododecan-3-ol

Proton Assignment Chemical Shift (δ) ppm Multiplicity
CH₃ (terminal) 0.90 t
(CH₂)ₙ 1.30-1.33 m
CH-N ~3.08 m

Note: This data is for an isomer and serves an illustrative purpose. Specific values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

For 1-aminododecan-1-ol, one would expect to see distinct signals for the carbon atom bonded to both the amino and hydroxyl groups (C1), which would be significantly downfield. The other carbon atoms of the dodecyl chain would appear at higher field strengths, with some overlap in the signals for the internal methylene (B1212753) groups.

As a reference, the ¹³C NMR spectrum of a related compound, pseudoaminol A , a C14 amino alcohol, shows characteristic signals for the carbon atoms attached to the nitrogen and oxygen atoms at δC 53.3 and 75.0, respectively. nih.govambeed.commdpi.combldpharm.com The numerous methylene carbons of the alkyl chain appear in the upfield region of the spectrum. nih.govambeed.commdpi.combldpharm.com

Table 2: Illustrative ¹³C NMR Data for a Related Amino Alcohol

Carbon Assignment Chemical Shift (δ) ppm
C-N ~53.3
C-O ~75.0
(CH₂)ₙ ~14.4 - 33.3

Note: This data is for a related C14 amino alcohol and is for illustrative purposes. Specific values for this compound would differ.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemrxiv.org For this compound, COSY would be instrumental in tracing the connectivity of the protons along the dodecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. chemrxiv.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemrxiv.org HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For a derivative of this compound, HMBC could confirm the position of substituents. mdpi.combldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected by chemical bonds. chemrxiv.orgunl.pt NOESY is essential for determining the stereochemistry and conformation of a molecule. nih.govmdpi.combldpharm.com

The combined application of these 2D NMR techniques on derivatives of amino alcohols has been shown to be powerful in establishing their complete structures, including the linear assembly of the carbon chain and the location of functional groups. nih.govmdpi.combldpharm.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) (e.g., HRFABMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are "soft" ionization methods that can generate intact molecular ions of non-volatile or thermally labile compounds like amino alcohols.

For this compound (C₁₂H₂₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value from HRMS. This comparison can confirm the molecular formula with a high degree of confidence. For example, the molecular formula of related amino alcohol derivatives has been successfully determined using HRFABMS and HRESIMS. nih.govambeed.commdpi.combldpharm.comresearchgate.net The analysis of fragmentation patterns in the mass spectrum can further corroborate the proposed structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(2S,3R)-2-aminododecan-3-ol
Pseudoaminol A
1-aminododecan-2-ol
1-aminododecan-6-ol
Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS, HPLC-MS, APPI/APCI-FT-ICR MS, ICP HR MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govresearchgate.net Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. gerli.com The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit a molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve cleavage alpha to the nitrogen and oxygen atoms, providing structural confirmation. For instance, the analysis of other amino alcohols has shown characteristic losses of fragments corresponding to the alcohol and amine moieties. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): LC-MS and HPLC-MS are powerful techniques for analyzing less volatile and thermally labile compounds like this compound without the need for derivatization. mdpi.com Reversed-phase HPLC, using a C18 or similar column, can effectively separate this compound from non-polar impurities. mdpi.com Electrospray ionization (ESI) is a common ionization source for such analyses, typically generating protonated molecules [M+H]⁺ in the positive ion mode. nih.gov The high-resolution mass spectrometry capabilities of modern instruments allow for accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, yielding structural information. For long-chain amino alcohols, fragmentation often involves the loss of water and cleavage of the alkyl chain. tandfonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that can be used for the separation of polar compounds and may offer different selectivity compared to reversed-phase methods. waters.comresearchgate.net

Parameter
ChromatographyColumnMobile Phasemdpi.comIonization SourceMass AnalyzerDetection

Advanced Mass Spectrometric Techniques (APPI/APCI-FT-ICR MS, ICP HR MS): For more in-depth structural analysis and ultra-high-resolution mass measurements, advanced techniques can be employed.

Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI): These are alternative ionization sources for LC-MS that can be effective for less polar compounds that may not ionize efficiently by ESI.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): When coupled with APPI or APCI, FT-ICR MS provides extremely high resolving power and mass accuracy, allowing for the unambiguous determination of elemental compositions and the differentiation of isobaric interferences.

Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS): While not typically used for the primary characterization of organic compounds like this compound, ICP-HR-MS would be the technique of choice for detecting and quantifying trace metal impurities, which could be relevant if the compound is synthesized using metal-containing catalysts.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. upi.edu The presence of a primary amine is indicated by two N-H stretching bands, while the hydroxyl group shows a broad O-H stretching band. masterorganicchemistry.comwpmucdn.comorgchemboulder.comdummies.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H and N-H bands are often weak in Raman spectra, the C-C and C-H vibrations of the long alkyl chain will be prominent. arxiv.org For long-chain molecules, the low-frequency region of the Raman spectrum can contain longitudinal acoustic modes (LAMs), which can provide information about the conformation and packing of the alkyl chains in the solid state. uoa.gr

Vibrational Mode
orgchemboulder.comorgchemboulder.comorgchemboulder.com

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, detection can be challenging with standard UV-Vis detectors. Therefore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary. mdpi.com Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and sensitive detection. google.com A typical HPLC method would involve a reversed-phase column and a gradient elution program. gerli.com

Parameter
ColumnMobile Phase AMobile Phase BGradientFlow RateDetector

Gas Chromatography (GC)

For purity assessment by GC, derivatization of this compound is essential to ensure sufficient volatility and prevent peak tailing. googleapis.com After derivatization, a high-resolution capillary GC column can provide excellent separation of closely related impurities. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and response to carbon-containing compounds. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and for preliminary purity checks. x-mol.net A silica (B1680970) gel plate is typically used as the stationary phase with a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate) as the mobile phase. Visualization of the spots can be achieved by staining with a universal reagent like potassium permanganate (B83412) or a specific reagent for amines like ninhydrin, which gives a characteristic colored spot. epfl.chreachdevices.com The retention factor (Rf) value can be used for identification purposes.

Staining Reagent
reachdevices.comreachdevices.comreachdevices.com

Advanced Spectroscopic Methods for Stereochemical Assignment in Amino Alcohols (e.g., Circular Dichroism)

Since this compound possesses a chiral center at the carbon bearing the amino and hydroxyl groups, methods for determining its absolute stereochemistry are crucial.

Chemical Reactivity and Derivatization Strategies of 1 Aminododecan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-aminododecan-1-ol is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Amidation Reactions (e.g., Dipeptide Synthesis)

The primary amine of this compound can be readily acylated or amidated to form corresponding amides. This reaction is fundamental in the synthesis of more complex molecules, including peptides and other biologically relevant structures.

Acylation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction of this compound with a carboxylic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) leads to the formation of an N-acyldodecan-1-ol derivative. A study by Martin and colleagues in 2018 investigated the acylation of the amine functionality in similar 1-amino-2-alkanols. byjus.com

Amidation reactions are crucial for creating peptide bonds. rsc.org While a specific example of dipeptide synthesis directly utilizing this compound is not prominently documented in the reviewed literature, the principles of peptide synthesis are well-established and applicable. orgsyn.orgescholarship.orgmdpi.com In a hypothetical dipeptide synthesis, the amino group of this compound could be coupled with the carboxylic acid of an N-protected amino acid. The reaction would typically be mediated by a coupling agent to facilitate the formation of the amide (peptide) bond. escholarship.org The hydroxyl group of this compound might require protection depending on the reaction conditions to prevent side reactions.

A documented example of amidation involves the synthesis of an N-(dodecyl-1-ol)-bis(2-ethylhexyl)-perylene-3,4,9,10-tetracarboxyl-monoimide. uni-bayreuth.de In this synthesis, this compound was reacted with a perylene (B46583) dianhydride derivative in the presence of imidazole (B134444) at elevated temperatures. uni-bayreuth.de

Table 1: Examples of Acylation and Amidation Reactions

Reactant 1Reactant 2Coupling Agent/CatalystProductReference
This compoundPerylene-3,4,9,10-tetracarboxylic dianhydride derivativeImidazoleN-(dodecyl-1-ol)-bis(2-ethylhexyl)-perylene-3,4,9,10-tetracarboxyl-monoimide uni-bayreuth.de
This compoundN-protected amino acidDCC, EDC, or other coupling agentsN-protected aminoacyl-1-aminododecan-1-ol (hypothetical dipeptide precursor) orgsyn.orgescholarship.org
1-Amino-2-alkanolsBenzoic acidEDC·HCl, DMAPN-Benzoyl-1-amino-2-alkanol byjus.com

Carbamatization and Urea (B33335) Formation

The primary amine of this compound can react with various reagents to form carbamates and ureas, which are important functional groups in many bioactive molecules and materials.

Carbamate (B1207046) formation, or carbamatization, typically involves the reaction of the amine with a chloroformate or by activating a hydroxyl group with a reagent like N,N'-disuccinimidyl carbonate (DSC) followed by reaction with the amine. A study by Stasyuk and colleagues in 2019 demonstrated the use of 12-aminododecan-1-ol in the solid-phase synthesis of oligonucleotide conjugates, where it was coupled to a 5'-activated hydroxyl group of an oligonucleotide to form a stable carbamate linkage. organic-chemistry.orgresearchgate.net

Urea derivatives can be synthesized from this compound through several methods. organic-chemistry.orgresearchgate.net A common approach is the reaction with an isocyanate. numberanalytics.com Alternatively, reaction with a carbamate or using a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) can also yield ureas. numberanalytics.comyoutube.com While a direct synthesis of a urea derivative from this compound was not found in the searched literature, a study by Meijer and coworkers detailed the synthesis of a ureido-pyrimidinone (UPy) urea derivative from the isomeric 2-amino-dodecan-1-ol by reacting it with an isocyanate-functionalized pyrimidinone. masterorganicchemistry.com This reaction provides a strong precedent for the analogous reactivity of this compound.

Table 2: Examples of Carbamatization and Urea Formation Reactions

Reactant 1Reactant 2Reaction TypeProductReference
12-Aminododecan-1-olDSC-activated 5'-hydroxyl of an oligonucleotideCarbamatization5'-O-(12-aminododecan-1-yl)carbamoyl-oligonucleotide organic-chemistry.orgresearchgate.net
2-Amino-dodecan-1-ol (isomer)1-(6-isocyanato-hexyl)-3-(6-methyl-4-oxo-1,4-dihydro-pyrimidin-2-yl)-ureaUrea FormationUPy-urea derivative masterorganicchemistry.com
Primary AmineIsocyanateUrea FormationN,N'-disubstituted urea numberanalytics.com

Reductive Amination and Imine Formation

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgpeerj.comacsgcipr.org This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. acsgcipr.org The resulting imine has a carbon-nitrogen double bond and is a versatile intermediate for further synthetic transformations. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Reductive amination is a two-step process in which an amine reacts with a carbonyl compound to first form an imine or iminium ion, which is then reduced in situ to the corresponding amine. numberanalytics.comscielo.org.mxias.ac.inolabs.edu.intechnoarete.org This method is a powerful tool for the synthesis of more substituted amines. scielo.org.mxias.ac.in this compound can act as the nucleophilic amine in a reductive amination reaction with an aldehyde or ketone. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). scielo.org.mx

While specific examples detailing the imine formation or reductive amination of this compound were not explicitly found in the searched literature, the general principles of these reactions are well-understood and can be applied to this substrate. For example, reacting this compound with an aldehyde like benzaldehyde (B42025) would be expected to yield the corresponding N-benzylidene-12-amino-dodecan-1-ol imine. Subsequent reduction would then produce N-benzyl-12-amino-dodecan-1-ol.

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group of this compound offers another site for chemical modification, enabling the formation of esters and ethers.

Esterification and Transesterification

The primary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. byjus.comyoutube.comsemanticscholar.orggoogle.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. youtube.comsemanticscholar.org Alternatively, coupling agents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. orgsyn.org

A study on the synthesis of lipophilic siRNAs mentions the possibility of esterification of amino alcohols with fatty acids. google.com While a specific example of the esterification of this compound was not detailed, the general methods are applicable. For instance, reacting this compound with a carboxylic acid like acetic acid in the presence of an acid catalyst would yield 12-amino-1-dodecyl acetate. The amino group might require protection, for example as a Boc-carbamate, to prevent its reaction with the carboxylic acid.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another potential reaction for this compound. A patent mentions the transesterification reaction of 12-aminododecan-1-ol in the context of preparing polyester (B1180765) resins.

Table 3: Examples of Esterification and Transesterification Reactions

Reactant 1Reactant 2Reaction TypeCatalyst/ReagentProductReference
This compoundCarboxylic AcidEsterificationAcid catalyst (e.g., H2SO4) or DCC/DMAP12-amino-1-dodecyl ester orgsyn.orgyoutube.com
12-Aminododecan-1-olEsterTransesterificationNot specifiedNew ester

Etherification

The primary hydroxyl group of this compound can also be converted into an ether through etherification reactions. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Due to the presence of the basic amino group, careful selection of the base and reaction conditions would be necessary to selectively deprotonate the hydroxyl group. Alternatively, the amino group could be protected prior to etherification.

Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is generally more suitable for symmetrical ether synthesis and can be prone to elimination side reactions. A patent describes a process for preparing alkoxylated polyalkylene polyamines by reacting an aliphatic amino alcohol in the presence of a homogeneous catalyst, which involves an ether linkage formation.

Selective Transformations of Bifunctional Groups

The dual reactivity of amino alcohols allows for a wide range of transformations, though the hemiaminal nature of this compound dictates that many reactions may proceed through its equilibrium components. wikipedia.orgalfa-chemistry.com The primary amine group generally exhibits greater nucleophilicity than the hydroxyl group, which can be exploited for selective reactions under specific conditions. researchgate.net

Key transformations can be categorized based on which functional group is targeted:

Reactions at the Amino Group: The nitrogen atom can act as a nucleophile. rsc.org Selective N-alkylation, N-acylation, or N-sulfonylation can be achieved. For instance, acylation to form amides is a common transformation. Given the higher nucleophilicity of the amine, it can often be selectively acylated in the presence of the alcohol.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions typically require activation of the hydroxyl group or the use of specific reagents that favor reaction at the oxygen atom.

Concurrent Reactions of Both Groups: The proximity of the amino and hydroxyl groups allows for cyclization reactions. A prominent example in amino alcohol chemistry is oxidative lactamization, where the compound is converted to a lactam, a cyclic amide. jchemlett.com This process involves the oxidation of both the alcohol to a carboxylic acid and subsequent intramolecular condensation with the amine. This transformation often utilizes ruthenium-based catalysts and can proceed through an amino aldehyde intermediate. jchemlett.com

The table below summarizes potential selective transformations of this compound, based on general amino alcohol reactivity.

TransformationReagent/CatalystFunctional Group TargetedProduct Type
N-AcylationAcyl chloride, Acid anhydrideAmineAmide
N-AlkylationAlkyl halideAmineSecondary/Tertiary Amine
O-EsterificationCarboxylic acid (with acid catalyst)AlcoholEster
Oxidative LactamizationRuthenium-based catalystsAmine & AlcoholLactam
ReductionCatalytic HydrogenationHemiaminal1,2-Diamine
Reaction with CarbonylsAldehydes, KetonesAmineImine/Schiff Base

The inherent instability of the hemiaminal linkage means that reactions must be carefully designed. For example, under acidic conditions, the molecule may readily revert to dodecanal (B139956) and the ammonium (B1175870) ion, while under basic conditions, the equilibrium may favor the hemiaminal but other base-catalyzed side reactions could occur.

Implementation of Protecting Group Chemistry

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the temporary masking of a reactive functional group to prevent unwanted side reactions. researchgate.net For a bifunctional molecule like this compound, an orthogonal protecting group strategy—where one group can be removed without affecting the other—is highly valuable. organic-chemistry.org

The primary amine is more nucleophilic than the hydroxyl group and will preferentially react with many electrophilic protecting group reagents. researchgate.net This reactivity difference is the basis for many selective protection schemes.

Protecting the Amino Group:

The most common protecting groups for amines are carbamates. masterorganicchemistry.comtcichemicals.com These are generally stable under a wide range of conditions but can be removed selectively.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often under basic conditions or with specific catalysts. organic-chemistry.orgresearchgate.net The Boc group is robust but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comtcichemicals.com The chemoselective N-Boc protection of amino alcohols can be achieved with high efficiency. organic-chemistry.orgresearchgate.net

Carboxybenzyl (Cbz or Z): Installed using benzyl (B1604629) chloroformate (CbzCl). This group is stable to acidic and mildly basic conditions but is removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Attached using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acid but is cleaved by treatment with a mild base, such as piperidine. tcichemicals.com

The selection between Boc, Cbz, and Fmoc allows for orthogonal strategies. For example, a molecule bearing both a Boc- and a Cbz-protected amine could have the Boc group removed with acid while the Cbz group remains intact. organic-chemistry.org

Protecting the Hydroxyl Group:

Hydroxyl groups are commonly protected as ethers or silyl (B83357) ethers.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are widely used. They are introduced using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. These groups are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com

Benzyl (Bn) Ether: Formed using a benzyl halide (e.g., BnBr) with a base. Like the Cbz group, it is removed by hydrogenolysis. libretexts.org

The challenge with this compound is its hemiaminal instability. Direct protection might be complicated by the equilibrium with the aldehyde and amine. A more viable strategy would often involve the synthesis of the desired protected derivative from protected precursors. However, if the hemiaminal is to be trapped, the reaction conditions must be carefully controlled. For instance, N-acylation to form a stable N-acylhemiaminal could be a plausible approach. For 1,2- and 1,3-amino alcohols, cyclization with an aldehyde or ketone to form an N,O-acetal (an oxazolidine (B1195125) or perhydrooxazine, respectively) is a common strategy to protect both groups simultaneously. thieme-connect.de For a 1,1-amino alcohol like this compound, this type of cyclization is not possible in the same manner.

The following table summarizes common protecting group strategies that could be theoretically applied.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
Aminetert-ButoxycarbonylBocBoc₂O, baseStrong acid (TFA)
AmineCarboxybenzylCbzCbzCl, baseH₂, Pd/C (Hydrogenolysis)
Amine9-FluorenylmethyloxycarbonylFmocFmoc-Cl, baseBase (Piperidine)
Alcoholtert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleFluoride ion (TBAF)
AlcoholBenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)

Ultimately, the successful derivatization of this compound requires careful consideration of its hemiaminal character, with reaction pathways often leveraging or being dictated by the equilibrium between the amino alcohol and its constituent aldehyde and amine.

Role of 1 Aminododecan 1 Ol As a Crucial Building Block in Advanced Organic Synthesis

Precursor in Oligonucleotide and Nucleic Acid Conjugation Chemistry

The conjugation of oligonucleotides with other molecules, such as lipids or targeting ligands, is a critical strategy to enhance their therapeutic potential by improving their delivery, stability, and cellular uptake. 1-Aminododecan-1-ol serves as a key linker in this context, providing a flexible and stable connection between the nucleic acid and the desired functional moiety.

Solid-Phase Functionalization via Active Carbonate Intermediates (e.g., N,N′-Disuccinimidyl Carbonate (DSC) activation)

A convenient and efficient method for the 5'-functionalization of oligonucleotides on a solid support involves the use of N,N′-disuccinimidyl carbonate (DSC). mdpi.comresearchgate.netresearchgate.net This approach is based on the activation of the free 5'-hydroxyl group of a polymer-bound protected oligonucleotide by DSC, which forms an intermediate 5'-succinimidyl carbonate. researchgate.net This activated intermediate readily reacts with amino-containing ligands, including this compound. mdpi.comresearchgate.netresearchgate.net

The process allows for the direct attachment of this compound to the oligonucleotide. mdpi.comresearchgate.net Furthermore, the hydroxyl group of the newly introduced dodecanol (B89629) linker can be subsequently activated again with DSC, enabling the sequential attachment of another amino-containing ligand. This strategy has been successfully employed to increase the length of the linker within siRNA conjugates, for instance, by first attaching 12-aminododecan-1-ol and then reacting its hydroxyl group with cholesteryl-6-aminocarbamate after another DSC activation. mdpi.com This method's versatility has been demonstrated with a wide range of oligonucleotides, including ribo-, deoxyribo-, and 2'-O-methylribo-oligonucleotides, and various amino ligands. researchgate.net

Reagent Role Reference
This compoundAmino-containing ligand/linker mdpi.comresearchgate.netresearchgate.net
N,N′-Disuccinimidyl Carbonate (DSC)Activating agent for 5'-hydroxyl group mdpi.comresearchgate.netresearchgate.net
Solid Support (e.g., CPG)Immobilization of oligonucleotide during synthesis atdbio.commt.com
Cholesteryl-6-aminocarbamateLipophilic moiety for conjugation mdpi.com

Design and Synthesis of Lipophilic Linkers for Nucleic Acid Delivery Systems (e.g., siRNA conjugates)

The conjugation of small interfering RNA (siRNA) with lipophilic molecules is a promising strategy to enhance their delivery into cells without the need for transfection agents. researchgate.net this compound plays a crucial role in creating these lipophilic conjugates by serving as a linker between the siRNA and a hydrophobic moiety, such as cholesterol. mdpi.comresearchgate.netgoogle.com

The synthesis of these conjugates often involves attaching the lipophilic group to the 5'-end of the sense strand of the siRNA. researchgate.net this compound can be used to form a flexible aliphatic linker of a specific length. researchgate.net For example, cholesteryl 12-hydroxydodecylcarbamate can be prepared from cholesteryl chloroformate and 12-aminododecan-1-ol. google.com This lipophilic-linker cassette is then attached to the siRNA. The length of the linker, which can be controlled by using amino alcohols of varying chain lengths like this compound, has a significant impact on the properties of the resulting siRNA conjugate. researchgate.net

Structure-Activity Relationships in Conjugate Performance (e.g., cellular uptake, gene silencing efficacy)

The performance of siRNA conjugates, particularly their ability to be taken up by cells and silence target genes, is strongly influenced by their molecular structure. Key factors include the nature of the lipophilic group and the length of the linker connecting it to the siRNA. researchgate.net

Studies investigating the carrier-free cellular uptake and gene-silencing activity of lipophilic siRNAs have revealed important structure-activity relationships. researchgate.net For cholesterol-conjugated siRNAs, the length of the aliphatic linker, such as the one derived from this compound, plays a critical role. It has been observed that while lengthening the linker can facilitate cellular uptake, it may also retard and decrease the efficiency of the gene silencing effect. researchgate.net Specifically, cholesterol-conjugated siRNAs with linkers containing 6 to 10 carbon atoms demonstrated optimal uptake and gene silencing properties. researchgate.net In contrast, a longer dodecyl linker (derived from 12-aminododecan-1-ol) showed increased cellular accumulation over time compared to a hexyl linker, but this did not necessarily translate to superior gene silencing. researchgate.net This highlights a delicate balance between cellular entry and the subsequent intracellular processing required for RNA interference.

Linker Length (Carbon Atoms) Effect on Cellular Uptake Effect on Gene Silencing Efficacy Reference
3ReducedReduced researchgate.net
6-10OptimalOptimal researchgate.net
12FacilitatedRetarded and Decreased researchgate.net

Building Block for Supramolecular Architectures and Polymeric Materials

Beyond its application in nucleic acid chemistry, this compound is a valuable monomer for the synthesis of advanced polymers and supramolecular assemblies. Its bifunctional nature allows it to participate in polymerization reactions, leading to materials with unique properties and potential applications in areas like drug delivery.

Synthesis of Bis-Urea Based Supramolecular Polymers

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonds, between monomer units. reading.ac.uknih.gov Bis-urea compounds, containing two urea (B33335) functionalities, are known to self-assemble into linear, well-defined supramolecular polymers through strong, bifurcated hydrogen bonds. nih.gov

The synthesis of N,N'-disubstituted ureas, the building blocks for these polymers, can be achieved through the reaction of an amine with an isocyanate. rsc.org While direct synthesis of a bis-urea from this compound is not explicitly detailed in the provided context, the general principles of urea formation suggest its potential as a precursor. For instance, the amino group of this compound could react with a diisocyanate to form a polyurethane-urea, or with a monoisocyanate to create a urea-functionalized alcohol that could be further polymerized. The long dodecyl chain would influence the solubility and self-assembly properties of the resulting supramolecular polymer. nih.gov

Formation of Ionizable Amino-Polyesters for mRNA Delivery

The delivery of messenger RNA (mRNA) for therapeutic purposes is a rapidly advancing field, with a critical need for effective and safe delivery vehicles. nih.govnih.gov Ionizable amino-polyesters (APEs) have emerged as a promising class of materials for formulating lipid nanoparticles (LNPs) to deliver mRNA. nih.govacs.org

Hydrogel Formation and Biomaterial Applications (e.g., Extracellular Matrix Mimics)

Hydrogels are a class of materials characterized by their high water content and a three-dimensional polymeric network, making them structurally similar to the natural extracellular matrix (ECM) of tissues. science.gov This resemblance has positioned them as promising candidates for creating synthetic surrogates for the ECM in tissue engineering and regenerative medicine. science.govuodiyala.edu.iq Engineered hydrogels can be designed to provide mechanical support and present biochemical cues to cells, thereby influencing cellular behaviors and guiding the formation of new tissue. uodiyala.edu.iqCurrent time information in Bangalore, IN. The development of such biomimetic scaffolds is a key strategy in constructing functional tissues and in vitro models for biomedical research. uodiyala.edu.iq

While this compound is a versatile bifunctional molecule used in various bioconjugations, specific research detailing its direct role in the polymerization or cross-linking processes to form hydrogels intended as extracellular matrix mimics is not extensively documented in the available literature. The modification of biopolymers and the synthesis of complex conjugates are the more prominently reported applications for this compound.

Intermediate in the Synthesis of Bioactive Conjugates

A significant application of this compound is its use as a linker to synthesize complex bioactive conjugates. Its dual functionality allows it to covalently connect different molecular entities, such as therapeutic agents, targeting ligands, and delivery vehicles, creating multifunctional molecules for biomedical applications.

The lipophilic character of the dodecyl chain in this compound makes it an ideal linker for conjugation with other hydrophobic molecules like cholesterol and α-tocopherol (Vitamin E). These conjugates are often attached to oligonucleotides to enhance their cellular uptake and delivery to lipophilic targets like cell membranes. mdpi.commdpi.com

Research has demonstrated a convenient solid-phase synthesis method for creating 5'-conjugates of oligonucleotides. mdpi.comgoogle.com In this approach, the 5'-hydroxyl group of a polymer-bound oligonucleotide is activated with N,N'-disuccinimidyl carbonate (DSC). mdpi.comgoogle.com This activated intermediate then reacts with an amino-containing ligand, such as 12-aminododecan-1-ol. mdpi.comgoogle.com This method has been successfully used to attach a range of lipophilic molecules, including cholesterol and α-tocopherol, to oligonucleotides. mdpi.comgoogle.comgoogle.com In one specific example, cholesteryl 12-hydroxydodecylcarbamate was prepared from cholesteryl chloroformate and 12-aminododecan-1-ol for subsequent conjugation. google.comnih.gov The resulting conjugates showed high retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), confirming their lipophilic nature. mdpi.comgoogle.com

Table 1: Examples of Lipophilic Conjugations Using this compound as a Linker
Conjugated MoietyStarting MaterialsApplicationReference
Cholesterol12-Aminododecan-1-ol, Cholesteryl chloroformate, OligonucleotideEnhance cellular uptake of siRNA/ASO drugs mdpi.com, google.com, nih.gov
α-Tocopherol12-Aminododecan-1-ol, α-Tocopherol derivative, OligonucleotideFacilitate membrane transport of therapeutic oligonucleotides mdpi.com, mdpi.com

The same solid-phase synthesis strategy used for lipophilic moieties can be applied to attach targeting ligands, such as folic acid, to oligonucleotides. mdpi.comgoogle.com Targeting ligands are crucial for directing therapeutic agents to specific cells, particularly cancer cells that overexpress certain receptors, like the folate receptor. By conjugating a therapeutic molecule to folate, it can be selectively delivered to tumor cells.

Studies have shown that 12-aminododecan-1-ol is among the commercially available amino ligands used in the DSC-based solid-phase synthesis to create oligonucleotide conjugates with molecules like folic acid. mdpi.comgoogle.com In a related, more complex synthesis, 12-aminododecan-1-ol serves as a starting material which, after protection of the amino group, undergoes further reactions to create bifunctional compounds capable of binding the folate receptor. This highlights the role of the aminododecanol backbone in constructing sophisticated targeting systems.

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, which upon activation by light, generates reactive oxygen species to kill target cells. 5-Aminolaevulinic acid (ALA) is a precursor to the photosensitizer protoporphyrin IX (PpIX). The efficacy of ALA-based PDT can be enhanced by co-administering it with iron chelators like hydroxypyridinones (HPO), which prevent the conversion of PpIX to haem.

While direct conjugation of this compound to ALA or HPO is not explicitly detailed, its utility as a linker in synthesizing complex therapeutic molecules is well-established. For instance, in the development of Toll-like receptor (TLR) agonists, 12-aminododecan-1-ol hydrochloride was coupled to a core molecule using an amide bond formation reaction facilitated by EDCI and HOAt. This demonstrates a standard chemical strategy where the amine group of this compound is used to form a stable amide linkage, creating a conjugate with a terminal hydroxyl group available for further functionalization. This synthetic approach is relevant to the construction of various therapeutic conjugates, including those for PDT, where a linker is needed to connect the photosensitizer precursor to other functional moieties.

Table 2: Synthesis of a Bioactive Conjugate Using this compound
ReactantsCoupling AgentsReaction TypeApplication of ProductReference
Core molecule (acid), 12-Aminododecan-1-ol hydrochloride, 2,6-lutidineEDCI•HCl, HOAtAmide couplingTLR1/TLR2 Agonist (Immune Response)

Future Prospects and Emerging Research Areas for 1 Aminododecan 1 Ol Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 1-Aminododecan-1-OL is expected to be heavily influenced by the principles of green chemistry, moving away from classical methods that often involve harsh conditions and stoichiometric waste. rsc.org Research is anticipated to focus on pathways that utilize renewable feedstocks, employ environmentally benign solvents like water, and maximize atom economy.

One promising avenue is the advancement of biocatalytic routes. The direct asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxydodecan-2-one, using engineered amine dehydrogenases (AmDHs) or transaminases (TAs) offers a direct, highly selective pathway to chiral this compound. frontiersin.orgnih.gov These enzymatic processes operate under mild aqueous conditions and can provide access to single enantiomers, which is crucial for pharmaceutical and biological applications. nih.gov The use of whole-cell biocatalysts further simplifies the process by integrating cofactor regeneration, making it more economically viable and sustainable. frontiersin.org

Another emerging area is the use of photoredox catalysis. Visible-light-mediated reactions, such as the decarboxylative coupling of amino acids with aldehydes, could be adapted for amino alcohol synthesis in aqueous media. rsc.org This approach avoids the use of stoichiometric organometallic reagents and operates at room temperature, significantly reducing the environmental footprint of the synthesis. rsc.org

Furthermore, the "hydrogen borrowing" or "hydrogen autotransfer" strategy is a powerful, atom-economical method for forming C-N bonds. rsc.org This methodology, often catalyzed by ruthenium or iridium complexes, could enable the synthesis of this compound from dodecan-1,2-diol and ammonia (B1221849), with water being the only byproduct.

Green Synthetic Strategy Potential Precursors for this compound Key Advantages Relevant Research Area
Biocatalytic Reductive Amination1-Hydroxydodecan-2-one, AmmoniaHigh enantioselectivity, Mild aqueous conditions, RenewableEnzyme Engineering (AmDH, TA) frontiersin.orgnih.gov
Visible-Light Photoredox Catalysisα-Amino acid derivative, AldehydeUse of water as solvent, Ambient temperature, Avoids harsh reagentsGreen Photochemistry rsc.org
Hydrogen Borrowing CatalysisDodecan-1,2-diol, AmmoniaHigh atom economy, Water as sole byproduct, Direct aminationHomogeneous Catalysis rsc.org

Catalytic Advancements for Enhanced Efficiency and Selectivity

Achieving high efficiency and stereoselectivity is paramount in the synthesis of chiral molecules like this compound. Future research will likely focus on the design of novel catalysts that can control the formation of the two vicinal functional groups with precision.

In chemocatalysis, the development of dual-catalyst systems, such as combining photoredox catalysts with transition metals like chromium, enables novel transformations under mild conditions. organic-chemistry.org Such systems could be applied to the reductive cross-coupling of an imine precursor with a carbonyl compound to generate the amino alcohol backbone with high diastereoselectivity. organic-chemistry.org Asymmetric transfer hydrogenation of α-amino ketones, utilizing chiral ruthenium or rhodium complexes, is another well-established yet continually evolving method for producing enantiomerically pure amino alcohols.

The most significant advancements, however, are expected to come from biocatalysis. The directed evolution of enzymes is a powerful tool for tailoring biocatalysts to specific, non-natural substrates and improving their performance. mdpi.comspringernature.com By applying iterative rounds of mutagenesis and screening, enzymes like imine reductases (IREDs) and ketoreductases (KREDs) can be engineered to exhibit enhanced activity, stability, and stereoselectivity for the synthesis of long-chain amino alcohols like this compound. mdpi.com These "designer enzymes" can overcome the limitations of naturally occurring biocatalysts and pave the way for efficient, industrial-scale production. springernature.com

Catalytic Approach Catalyst Type Target Transformation Key Performance Metrics
ChemocatalysisChiral Ru/Rh ComplexesAsymmetric Transfer HydrogenationHigh Enantiomeric Excess (>99% ee)
Dual CatalysisPhotoredox/Transition MetalReductive Cross-CouplingHigh Diastereoselectivity, Functional Group Tolerance organic-chemistry.org
BiocatalysisEngineered Imine Reductases (IREDs)Asymmetric Reductive AminationHigh Conversion, Excellent Enantioselectivity (>99% ee) mdpi.com
BiocatalysisEvolved Transaminases (TAs)Asymmetric Amination of Hydroxy-KetoneReversed Diastereoselectivity, High Activity mdpi.com

Integration into Advanced Functional Materials and Nanotechnology

The unique bifunctional and amphiphilic character of this compound makes it a promising building block for advanced materials. The long dodecyl chain provides hydrophobicity, while the amino and hydroxyl groups offer hydrophilic character and reactive sites for chemical modification.

In polymer chemistry, this compound could serve as a functional monomer. Its two reactive handles allow for its incorporation into polyamides, polyesters, or polyurethanes. The pendant long alkyl chains could impart self-assembly properties to these polymers, leading to the formation of structured materials such as micelles, vesicles, or liquid crystals. Such polymers could find applications as specialty surfactants, dispersants, or components of stimuli-responsive materials.

In nanotechnology, this compound is a candidate for use as a surface modifying agent or capping ligand for nanoparticles (e.g., gold, silver, quantum dots). rsc.org Its dodecyl chain can provide a stable hydrophobic layer, ensuring the dispersion of nanoparticles in nonpolar solvents or polymer matrices. Simultaneously, the amino or hydroxyl group can be used to attach other functional molecules, such as targeting ligands or fluorescent dyes, creating multifunctional nanomaterials for sensing, imaging, or catalysis.

Interdisciplinary Applications in Chemical Biology and Advanced Therapeutic Delivery Systems

The interface of chemistry and biology offers fertile ground for the application of novel molecules like this compound. Its structural similarity to sphingolipids, which are essential components of cell membranes, suggests its potential use as a molecular probe to study lipid biology or as a building block for synthetic lipid analogues.

The most promising future application lies in the area of drug delivery. The amphiphilic nature of this compound makes it an ideal candidate for forming or being a component of lipid-based drug delivery vehicles. It could be incorporated into liposomes or solid lipid nanoparticles to improve drug encapsulation, stability, and delivery. Furthermore, long-chain functionalized molecules have been shown to act as skin permeation enhancers. nih.gov Future research could explore this compound's potential to reversibly modulate the skin barrier, facilitating the topical and transdermal delivery of therapeutic agents.

The development of ionizable lipids is critical for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The primary amine in this compound can be protonated at acidic pH, which is crucial for encapsulating negatively charged nucleic acids and for their subsequent release from the endosome inside cells. Therefore, this compound could serve as a key building block in the synthesis of novel cationic or ionizable lipids for next-generation gene therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.